4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide
Overview
Description
4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide is a complex organic compound characterized by the presence of sulfonyl and thiazinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes sulfonation reactions, where sulfonyl groups are introduced into the aromatic ring. The reaction conditions may involve the use of strong acids like sulfuric acid or chlorosulfonic acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s sulfonyl groups can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modification of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds also contain aromatic rings with chlorine substituents and are used in the production of dyes and herbicides.
Sulfonamides: Compounds with sulfonyl groups that have applications in medicine as antibiotics.
Uniqueness
4-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide is unique due to the presence of both sulfonyl and thiazinane groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in specialized chemical and biochemical applications.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylphenyl]sulfonyl-1,4-thiazinane 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S3/c17-13-4-6-14(7-5-13)26(21,22)15-2-1-3-16(12-15)27(23,24)18-8-10-25(19,20)11-9-18/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKJWKDVEIBNDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.